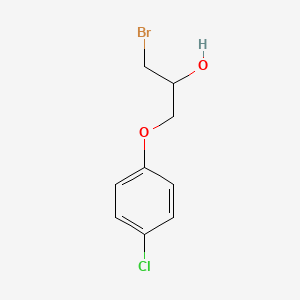
2-Propanol, 1-bromo-3-(4-chlorophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- is an organic compound with the molecular formula C9H10BrClO2 It is a derivative of 2-propanol, where the hydrogen atom on the second carbon is replaced by a bromine atom, and the hydrogen atom on the third carbon is replaced by a 4-chlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-bromo-3-(4-chlorophenoxy)- typically involves the bromination of 2-propanol followed by the introduction of the 4-chlorophenoxy group. One common method is as follows:
Bromination of 2-Propanol: 2-Propanol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to produce 1-bromo-2-propanol.
Introduction of 4-Chlorophenoxy Group: 1-Bromo-2-propanol is then reacted with 4-chlorophenol in the presence of a base such as potassium carbonate to yield 2-Propanol, 1-bromo-3-(4-chlorophenoxy)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-propanol derivatives with different functional groups.
Oxidation: Formation of 2-bromo-3-(4-chlorophenoxy)propanal or 2-bromo-3-(4-chlorophenoxy)propanone.
Reduction: Formation of 2-propanol, 1-hydroxy-3-(4-chlorophenoxy)-.
科学的研究の応用
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Propanol, 1-bromo-3-(4-chlorophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the 4-chlorophenoxy group contribute to its reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
1-Bromo-2-propanol: Similar structure but lacks the 4-chlorophenoxy group.
2-Hydroxy-2-methylethyl bromide: Similar structure but lacks the 4-chlorophenoxy group.
Propylene bromohydrin: Similar structure but lacks the 4-chlorophenoxy group.
Uniqueness
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- is unique due to the presence of both the bromine atom and the 4-chlorophenoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
219658-27-2 |
|---|---|
分子式 |
C9H10BrClO2 |
分子量 |
265.53 g/mol |
IUPAC名 |
1-bromo-3-(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H10BrClO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2 |
InChIキー |
RULNUKIHVJHZJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCC(CBr)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


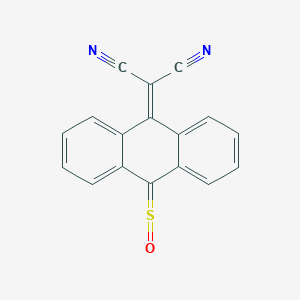
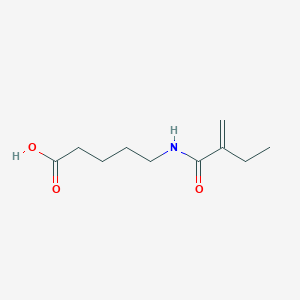
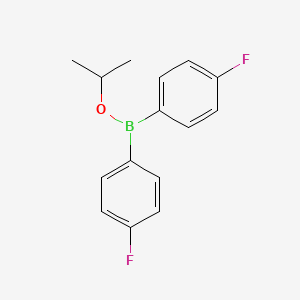
![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)

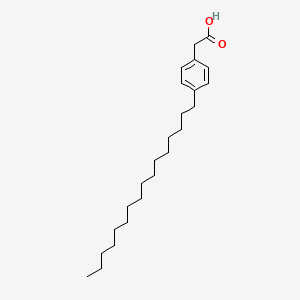

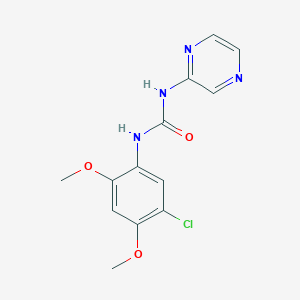
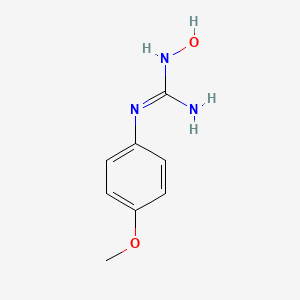
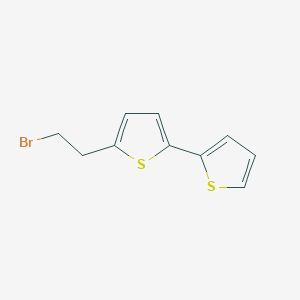
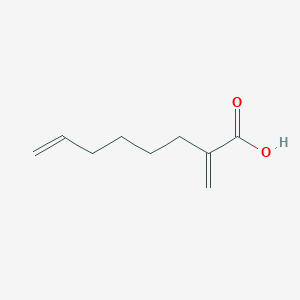
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
